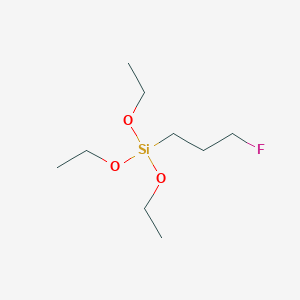
Triethoxy(3-fluoropropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(3-fluoropropyl)silane is an organosilicon compound with the molecular formula C9H21FO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(3-fluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropyltrichlorosilane with ethanol in the presence of a base, such as pyridine, to produce this compound. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(3-fluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires the presence of a suitable nucleophile and may be facilitated by catalysts or under reflux conditions.
Major Products
Silanols: Formed during hydrolysis.
Polysiloxanes: Result from condensation reactions.
Substituted Silanes: Produced through nucleophilic substitution.
Scientific Research Applications
Triethoxy(3-fluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism by which triethoxy(3-fluoropropyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a robust network. This property is particularly valuable in applications requiring strong adhesion and stability.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3-chloropropyl)silane
- Triethoxy(3-aminopropyl)silane
Comparison
Triethoxy(3-fluoropropyl)silane is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased hydrophobicity and chemical resistance compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
54655-52-6 |
|---|---|
Molecular Formula |
C9H21FO3Si |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
triethoxy(3-fluoropropyl)silane |
InChI |
InChI=1S/C9H21FO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 |
InChI Key |
UXRBHEQFVKYHRG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCF)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


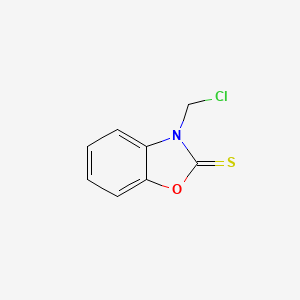

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
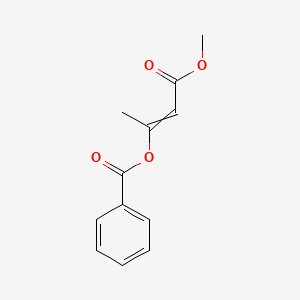
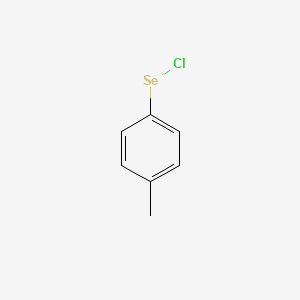
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
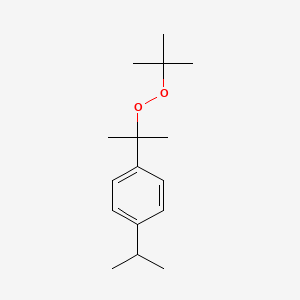
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
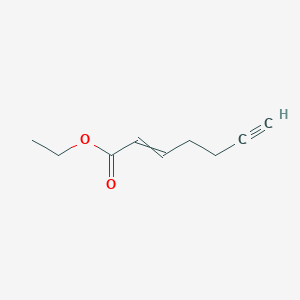
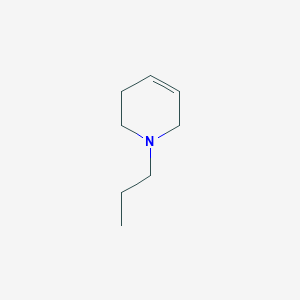
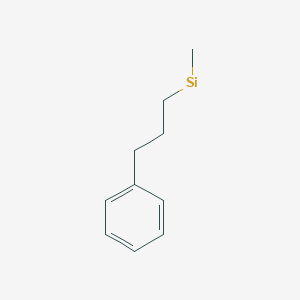
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
